2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione
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Overview
Description
2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione is a complex organic compound featuring a dioxane ring substituted with methyl, phenyl, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione typically involves multistep organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, where dione intermediates are refluxed with trimethoxyaniline using a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol . This reaction yields the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above. This would include scaling up the reaction conditions, ensuring efficient purification processes, and maintaining stringent quality control measures to produce the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:
Medicinal Chemistry: The compound’s trimethoxyphenyl group is a versatile pharmacophore, showing potential in anti-cancer, anti-fungal, and anti-bacterial activities.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as tubulin and heat shock proteins. The trimethoxyphenyl group plays a crucial role in binding to these targets, inhibiting their function and leading to the compound’s biological effects . The compound’s ability to disrupt microtubule dynamics is particularly significant in its anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar trimethoxy substitution.
Combretastatin A-4: A potent anti-mitotic agent with a similar trimethoxyphenyl group.
Podophyllotoxin: Another compound with anti-cancer properties and a trimethoxyphenyl group.
Uniqueness
2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which is not commonly found in other similar compounds. This structural feature may contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20O7 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C21H20O7/c1-21(14-8-6-5-7-9-14)27-19(22)15(20(23)28-21)10-13-11-17(25-3)18(26-4)12-16(13)24-2/h5-12H,1-4H3 |
InChI Key |
XTSCEKLRFOXWIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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